molecular formula C17H24ClNO2 B1530538 [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1202890-79-6

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No. B1530538
CAS RN: 1202890-79-6
M. Wt: 309.8 g/mol
InChI Key: AWACZJQTWOCLML-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, also known as 4-CPCA-TBE, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. The compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Hydrophilic Aliphatic Polyesters

The design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with tert-butyl ester groups, are crucial in developing hydrophilic aliphatic polyesters. These materials have wide applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds. The study demonstrates the synthesis of cyclic esters containing protected functional groups through the Baeyer−Villiger oxidation and explores the polymerization capabilities of these esters (Trollsås et al., 2000).

Asymmetric Mannich Reaction

The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions showcases the application of tert-butyl esters in synthesizing chiral amino carbonyl compounds. This process is significant for creating compounds with potential therapeutic applications, highlighting the importance of tert-butyl esters in medicinal chemistry (Yang, Pan, & List, 2009).

Spirocyclic Indoline Lactone Synthesis

The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to spirocyclic indoline lactones illustrates the role of tert-butyl esters in synthesizing complex organic molecules. Such compounds have potential applications in pharmaceuticals and materials science (Hodges, Wang, & Riley, 2004).

Synthesis of Mesomorphic Terphenyl Derivatives

The influence of functional fragments, including tert-butyl esters, on the mesomorphic properties of terphenyl derivatives is explored in the synthesis of new liquid crystal materials. These studies contribute to the development of advanced materials for display technologies and optical applications (Bezborodov et al., 2021).

properties

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWACZJQTWOCLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.01 g, 4.231 mmol) and triethylamine (0.5897 ml, 4.231 mmol) in tert-butanol (22 ml) was added diphenyl phosphorazidate (0.9147 ml, 4.231 mmol), and the reaction was heated to reflux for 16 hours. The reaction was diluted with EtOAc and washed with 1M hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was on a Biotage SP1 system eluting with a linear gradient of 5-50% EtOAc in hexanes to yield 760 mg of the title compound (57% yield).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.5897 mL
Type
reactant
Reaction Step One
Quantity
0.9147 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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